D-xylonic acid
Overview
Description
D-xylonic acid is a naturally occurring compound formed during the oxidative metabolism of D-xylose by certain archaea and bacteria.
Preparation Methods
Synthetic Routes and Reaction Conditions: D-xylonic acid can be produced through microbial conversion of D-xylose. This process involves the use of bacteria such as Gluconobacter oxydans, which can convert D-xylose to this compound with high efficiency. The production process can be enhanced by overexpressing specific genes, such as the membrane-bound glucose dehydrogenase gene, to improve the yield and productivity of this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of inexpensive lignocellulosic feedstock. The process includes the fermentation of D-xylose by genetically modified strains of bacteria, such as Gluconobacter oxydans, which can tolerate high concentrations of hydrolysate inhibitors. This method allows for the efficient production of this compound with high titer, yield, and volumetric productivity .
Chemical Reactions Analysis
Types of Reactions: D-xylonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can also act as a green solvent and an effective catalyst in certain organic synthesis reactions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include aldehydes, β-dicarbonyl compounds, and urea or thiourea. These reactions are typically carried out under mild conditions, making this compound a valuable reagent in green chemistry .
Major Products Formed: Major products formed from reactions involving this compound include 3,4-dihydropyrimidin-2(1H)-ones/thiones and their derivatives. These compounds are synthesized from aldehydes, β-dicarbonyl compounds, and urea or thiourea using this compound as a catalyst .
Scientific Research Applications
D-xylonic acid has a wide range of scientific research applications. It is used as a complexing agent or chelator, in the dispersal of concrete, and as a precursor for various compounds such as co-polyamides, polyesters, hydrogels, and 1,2,4-butanetriol . Additionally, it is a valuable compound in the field of metabolic engineering, where it is used to develop efficient microbial cell factories for the production of industrially relevant compounds .
Mechanism of Action
The mechanism of action of D-xylonic acid involves its role in the oxidative metabolism of D-xylose. It is formed in the first step of this metabolic pathway by the action of D-xylose or D-glucose dehydrogenases. The accumulation of this compound can acidify the media and perturb cell growth due to its toxicity, which curtails enzymatic activity and target product formation .
Comparison with Similar Compounds
D-xylonic acid is unique compared to other similar compounds due to its high efficiency in microbial conversion and its broad range of applications. Similar compounds include D-gluconic acid, D-galactonic acid, and D-mannonic acid, which also undergo oxidative metabolism but differ in their specific applications and production methods .
Properties
IUPAC Name |
(2R,3S,4R)-2,3,4,5-tetrahydroxypentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11)/t2-,3+,4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKAIJAYHKCRRA-FLRLBIABSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701028292 | |
Record name | D-Xylonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701028292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
526-91-0, 17828-56-7 | |
Record name | D-Xylonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=526-91-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Xylonic acid, D- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526910 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Xylonic acid, DL- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017828567 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Xylonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701028292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | XYLONIC ACID, D- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OCI0V55QO1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | XYLONIC ACID, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DA38Q87GYH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | D-Xylonic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0059750 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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